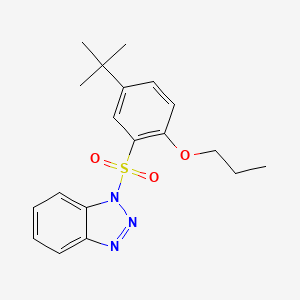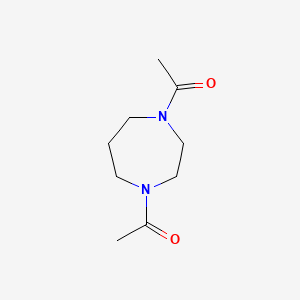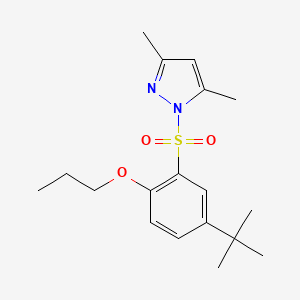
1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole, commonly known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 signaling is involved in the initiation of the inflammatory response, which is critical for the host defense against infection. However, excessive or prolonged TLR4 signaling can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases. TAK-242 has been shown to selectively inhibit TLR4 signaling without affecting other TLRs or cytokine receptors, making it a promising therapeutic agent for the treatment of inflammatory diseases.
作用機序
TAK-242 selectively binds to the intracellular domain of 1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole and prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of NF-κB and IRF3 activation, which are key transcription factors involved in the expression of proinflammatory cytokines and chemokines. TAK-242 also inhibits the production of reactive oxygen species and nitric oxide, which are important mediators of tissue damage in inflammatory diseases.
Biochemical and physiological effects:
TAK-242 has been shown to reduce the production of proinflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in various cell types, including macrophages, dendritic cells, and epithelial cells. TAK-242 also reduces the expression of adhesion molecules on endothelial cells, which are involved in the recruitment of leukocytes to the site of inflammation. In preclinical models, TAK-242 has been shown to reduce tissue damage and improve organ function in various organs, including the lung, liver, and kidney.
実験室実験の利点と制限
One advantage of using TAK-242 in lab experiments is its selectivity for 1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole signaling, which allows for the specific inhibition of this compound-mediated inflammation without affecting other TLRs or cytokine receptors. This allows for the investigation of the specific role of this compound signaling in various inflammatory diseases. However, one limitation of using TAK-242 is its relatively low potency compared to other this compound inhibitors, which may require higher concentrations for effective inhibition.
将来の方向性
For the research on TAK-242 include the investigation of its efficacy in clinical trials for various inflammatory diseases, such as sepsis, acute respiratory distress syndrome, and rheumatoid arthritis. The development of more potent and selective 1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole inhibitors may also lead to the identification of new therapeutic targets for the treatment of inflammatory diseases. Additionally, the investigation of the role of this compound signaling in non-inflammatory diseases, such as cancer and neurodegenerative diseases, may provide new insights into the pathogenesis of these diseases.
合成法
TAK-242 was first synthesized by researchers at Takeda Pharmaceutical Company using a multistep synthetic route. The synthesis involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with propargyl bromide to form 5-tert-butyl-2-propoxybenzaldehyde. The aldehyde group is then converted to a sulfonyl group through a reaction with sulfonyl chloride. The resulting compound is then reacted with 3,5-dimethylpyrazole to form TAK-242.
科学的研究の応用
TAK-242 has been extensively studied in preclinical models of various inflammatory diseases, including sepsis, acute lung injury, rheumatoid arthritis, and inflammatory bowel disease. In these models, TAK-242 has been shown to reduce inflammation and tissue damage, improve survival, and enhance bacterial clearance. TAK-242 has also been shown to enhance the efficacy of antibiotics in treating bacterial infections.
特性
IUPAC Name |
1-(5-tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-7-10-23-16-9-8-15(18(4,5)6)12-17(16)24(21,22)20-14(3)11-13(2)19-20/h8-9,11-12H,7,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRDHGKYRPZHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
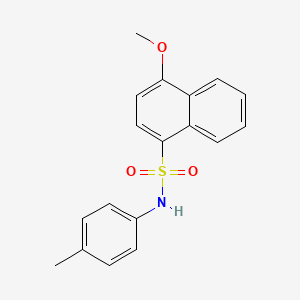
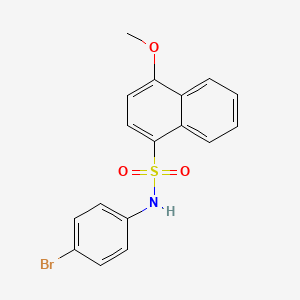
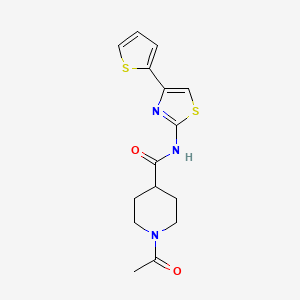
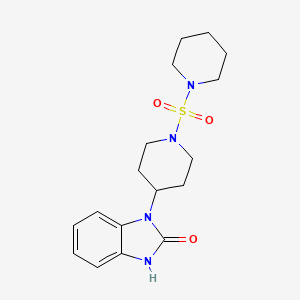

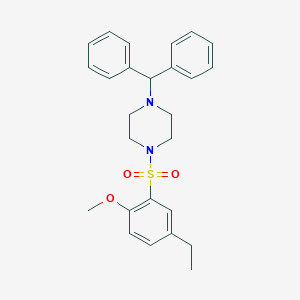

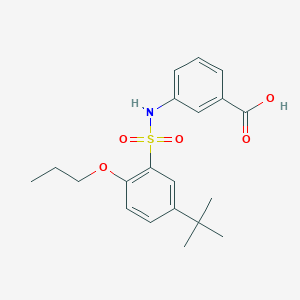
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
